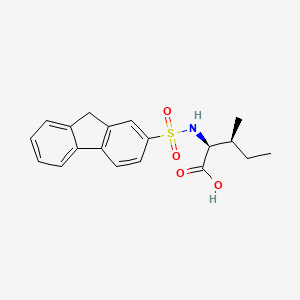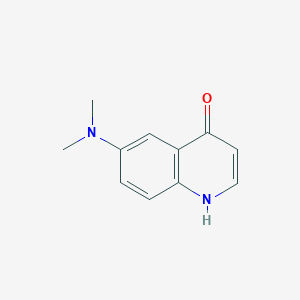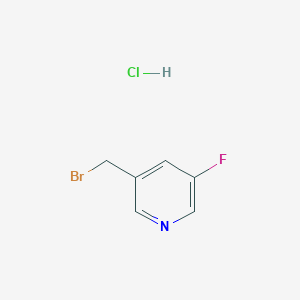
N-(9H-Fluorene-2-sulfonyl)-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of sulfonyl chlorides and contains a fluorene core.
- The compound is used in various scientific applications due to its unique properties.
N-(9H-Fluorene-2-sulfonyl)-L-isoleucine: C13H9ClO2S
.Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of (CAS Number: 13354-17-1) with L-isoleucine. The sulfonyl chloride reacts with the amino group of L-isoleucine, resulting in the formation of the target compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine) as a catalyst.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in peptide synthesis and modification.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Studied for its role in enzyme inhibition and drug development.
Industry: Applied in the synthesis of bioactive compounds.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes or receptors) due to its sulfonyl group.
- Further research is needed to elucidate the precise pathways and interactions.
Comparison with Similar Compounds
Similar Compounds: Other sulfonyl chlorides and sulfonamides.
Uniqueness: The fluorene core and the L-isoleucine moiety make it distinct from other compounds in this class.
Properties
CAS No. |
56211-82-6 |
|---|---|
Molecular Formula |
C19H21NO4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2S,3S)-2-(9H-fluoren-2-ylsulfonylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C19H21NO4S/c1-3-12(2)18(19(21)22)20-25(23,24)15-8-9-17-14(11-15)10-13-6-4-5-7-16(13)17/h4-9,11-12,18,20H,3,10H2,1-2H3,(H,21,22)/t12-,18-/m0/s1 |
InChI Key |
BVNTZHOBSBWYQK-SGTLLEGYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)





![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)

